molecular formula C12H13BrOS B13184422 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one

3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13184422
M. Wt: 285.20 g/mol
InChI Key: GZUBGJCSIMJBNK-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13BrOS. It is characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-bromothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of cyclohexanol derivatives.

Scientific Research Applications

3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Chlorophenyl)sulfanyl]cyclohexanone: Similar structure with a chlorine atom instead of a bromine atom.

    3-((3-Bromophenyl)thio)-2-methylcyclopentan-1-one: Similar structure with a methyl group on the cyclopentane ring.

Uniqueness

3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chlorine analog. The bromine atom’s larger size and different electronic properties can lead to distinct chemical and biological behaviors .

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1,3,5,7,12H,2,4,6,8H2

InChI Key

GZUBGJCSIMJBNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC(=CC=C2)Br

Origin of Product

United States

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